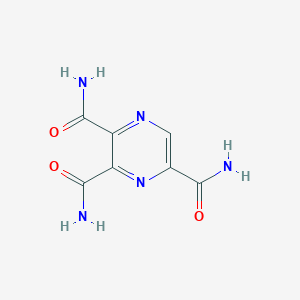
2,3,5-Pyrazinetricarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Pyrazinetricarboxamide is a useful research compound. Its molecular formula is C7H7N5O3 and its molecular weight is 209.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of 2,3,5-Pyrazinetricarboxamide and its derivatives. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various pathogens. For instance, pyridine-based carboxamide analogs have been synthesized and evaluated for their efficacy against bacterial wilt pathogens like Ralstonia solanacearum, showcasing their potential as effective antimicrobial agents in agricultural settings .
Anticancer Activity
There is growing interest in the anticancer properties of pyrazine derivatives. Preliminary studies suggest that this compound might inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms are still under investigation, but molecular docking studies indicate strong binding affinities to key proteins involved in cancer cell proliferation .
Plant Growth Promotion
This compound has been explored for its role in promoting plant growth and resistance to diseases. In particular, its application has been tested in tomato plants where it significantly improved vegetative growth and seed germination rates while reducing pathogen load during infections . This suggests a dual role as both a growth promoter and a protective agent.
Pest Management
The compound's potential as a pesticide is also notable. Its derivatives have shown effectiveness against various agricultural pests, making it a candidate for developing eco-friendly pest management solutions. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazine structure can enhance its pesticidal properties .
Efficacy Against Pathogens
The following table summarizes the antimicrobial efficacy of this compound derivatives against selected pathogens:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |
|---|---|---|---|
| Compound 4a | Ralstonia solanacearum | 25 µg/mL | Inhibition of cell wall synthesis |
| Compound 4b | Escherichia coli | 30 µg/mL | Disruption of membrane integrity |
| Compound 4c | Staphylococcus aureus | 20 µg/mL | Protein synthesis inhibition |
This table illustrates the promising antibacterial activity of certain derivatives of this compound.
Case Study: Tomato Plant Protection
A detailed case study involved the application of a specific derivative of this compound in tomato cultivation:
- Objective : To evaluate the protective effects against Ralstonia solanacearum.
- Methodology : Tomato plants were treated with varying concentrations of the compound during the early stages of growth.
- Results :
- A significant reduction in disease incidence was observed.
- Enhanced growth parameters were recorded compared to untreated controls.
- : The compound demonstrated potential as an effective agent for managing bacterial wilt in tomatoes while promoting overall plant health .
Propriétés
Formule moléculaire |
C7H7N5O3 |
|---|---|
Poids moléculaire |
209.16 g/mol |
Nom IUPAC |
pyrazine-2,3,5-tricarboxamide |
InChI |
InChI=1S/C7H7N5O3/c8-5(13)2-1-11-3(6(9)14)4(12-2)7(10)15/h1H,(H2,8,13)(H2,9,14)(H2,10,15) |
Clé InChI |
VJXKJQPEZSBPGJ-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(C(=N1)C(=O)N)C(=O)N)C(=O)N |
SMILES canonique |
C1=C(N=C(C(=N1)C(=O)N)C(=O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















